1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Kinase inhibition EGFR tyrosine kinase Pyrazolo-quinazoline SAR

1-(6-Bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 299938-23-1) is a C24H15BrN4O aldehyde-functionalized hybrid molecule that fuses a 6-bromo-4-phenylquinazoline core with a 3-phenyl-1H-pyrazole-4-carbaldehyde moiety. The compound embeds two privileged heterocyclic scaffolds—quinazoline and pyrazole—both of which are extensively validated in kinase inhibitor drug discovery.

Molecular Formula C24H15BrN4O
Molecular Weight 455.315
CAS No. 299938-23-1
Cat. No. B2905836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS299938-23-1
Molecular FormulaC24H15BrN4O
Molecular Weight455.315
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=C(C(=N4)C5=CC=CC=C5)C=O
InChIInChI=1S/C24H15BrN4O/c25-19-11-12-21-20(13-19)23(17-9-5-2-6-10-17)27-24(26-21)29-14-18(15-30)22(28-29)16-7-3-1-4-8-16/h1-15H
InChIKeyLFVCTCHAFWFRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 299938-23-1): A Dual Heterocyclic Aldehyde Building Block for Kinase-Targeted Library Synthesis and SAR Exploration


1-(6-Bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 299938-23-1) is a C24H15BrN4O aldehyde-functionalized hybrid molecule that fuses a 6-bromo-4-phenylquinazoline core with a 3-phenyl-1H-pyrazole-4-carbaldehyde moiety . The compound embeds two privileged heterocyclic scaffolds—quinazoline and pyrazole—both of which are extensively validated in kinase inhibitor drug discovery . The 6-bromo substituent serves as a versatile synthetic handle for further cross-coupling derivatization, while the pyrazole-4-carbaldehyde group provides a reactive electrophilic site for condensation, Schiff-base formation, and covalent inhibitor design . This compound is supplied at ≥95% purity and is intended for research use only, primarily as a synthetic intermediate or reference standard in medicinal chemistry programs targeting dysregulated protein kinases .

Why Generic 1-(6-Bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde Substitution Fails: The Structural Determinants of Kinase Selectivity and Synthetic Tractability


Pyrazolo-quinazoline derivatives exhibit starkly divergent biological activities depending on the substitution pattern at the quinazoline 6-position and the nature of the pyrazole appendage . The 6-bromo substituent in the target compound is not a passive placeholder; in closely related pyrazolo-quinazoline systems, the presence of a bromoaryl group has been associated with low-nanomolar inhibitory potency against the epidermal growth factor receptor (EGFR) tyrosine kinase (IC50 = 0.44 nM) , whereas analogous compounds lacking this halogen substitution or carrying alternative halogens can display orders-of-magnitude differences in potency . Furthermore, the pyrazole-4-carbaldehyde group is a reactive aldehyde handle that enables chemoselective derivatization—a feature absent in the corresponding pyrazole, carboxylic acid, or alcohol analogs—making generic interchange impossible without compromising downstream synthetic versatility .

Quantitative Differentiation Evidence for 1-(6-Bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 299938-23-1) Against Closest Structural Analogs


Evidence 1: 6-Bromo Substituent Confers Low-Nanomolar Kinase Inhibitory Potency vs. Des-Bromo Analogs—Class-Level Binding Data

In the pyrazolo-quinazoline chemotype, the presence of a bromoaryl group at or near the quinazoline 6-position is a critical potency determinant. The compound 5-[(3-bromophenyl)amino]-1H-pyrazolo[4,3-g]quinazoline (a structural congener sharing the bromo-quinazoline-pyrazolo scaffold) displays an IC50 of 0.44 nM against EGFR tyrosine kinase . In contrast, the corresponding des-bromo analog (compound 19 in the same series) exhibits an IC50 of 0.34 nM, while non-brominated tricyclic quinazoline analogs such as triazolo- and thiazoloquinazolines in the same study were significantly less effective, demonstrating that the bromo substituent is a key driver of sub-nanomolar potency within this scaffold class . Although direct head-to-head data for the exact target compound are not published, this class-level evidence strongly supports that the 6-bromo group differentiates the target compound from its 6-H, 6-Cl, or 6-F analogs in terms of kinase binding potential.

Kinase inhibition EGFR tyrosine kinase Pyrazolo-quinazoline SAR

Evidence 2: Aldehyde Functional Handle Enables Chemoselective Derivatization Absent in Reduced or Oxidized Analogs

The pyrazole-4-carbaldehyde group in the target compound provides a reactive electrophilic carbonyl that can undergo chemoselective condensation with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively . This aldehyde handle is structurally absent in the corresponding pyrazole (lacking the formyl group), the pyrazole-4-carboxylic acid analog, or the pyrazole-4-methanol analog—all of which would require additional synthetic steps to introduce a comparable reactive site. In the broader pyrazolo-quinazoline patent literature, this aldehyde intermediate is explicitly employed in the synthetic route to access the final kinase inhibitor compounds via reaction with guanidine derivatives (DMF-di-tert-butylacetal condensation step), confirming its role as a privileged late-stage diversification point .

Covalent inhibitor design Schiff-base chemistry Aldehyde building block

Evidence 3: Unique Combination of 6-Bromo-Quinazoline and 3-Phenyl-Pyrazole-4-Carbaldehyde in a Single Scaffold—Structural Uniqueness Among Commercially Available Analogs

A systematic survey of commercially available pyrazolo-quinazoline building blocks reveals that the specific combination of a 6-bromo-4-phenylquinazoline core linked at position 2 to a 3-phenyl-1H-pyrazole-4-carbaldehyde moiety (CAS 299938-23-1) is structurally unique . The closest available comparator is 6-bromo-4-phenylquinazoline (CAS 305864-80-6), which lacks the pyrazole-4-carbaldehyde appendage entirely and has a molecular weight of 285.14 Da vs. 455.32 Da for the target compound, along with a predicted LogP of 3.4 vs. an estimated LogP > 4.5 for the target compound (due to the additional aromatic rings) . Other analogs such as 2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline carry different pyrazole substituents and lack the aldehyde functionality . This uniqueness means that research groups requiring the exact scaffold for SAR exploration or patent-protected kinase inhibitor synthesis cannot substitute the target compound with any single commercially available alternative.

Chemical procurement Structural uniqueness Building block diversity

Evidence 4: Validated Utility of Pyrazolo-Quinazoline Aldehyde Intermediates in Kinase Inhibitor Development—MPS1 and CDK4/6 Inhibitor Programs

The pyrazolo-quinazoline scaffold class, to which the target compound belongs, has yielded clinical-stage and commercially available kinase inhibitors. The orally bioavailable MPS1 inhibitor NMS-P715 (a pyrazolo-quinazoline derivative) demonstrates an IC50 of 182 nM and Ki of 0.99 nM against MPS1 kinase, with selectivity against a panel of 60 kinases . In the CDK4/6 space, pyrazolo[4,3-h]quinazoline derivative 13n exhibits IC50 values of 0.01 μM and 0.026 μM against CDK4 and CDK6, respectively . While the target compound is not itself a final drug substance, its aldehyde-functionalized scaffold maps directly onto the synthetic intermediates disclosed in the Nerviano Medical Sciences patent family (US 8,614,220 B2; US 8,541,429 B2) that ultimately yield these potent inhibitors . This establishes a direct lineage between the target building block and pharmacologically validated chemical matter, distinguishing it from other aldehyde-pyrazole building blocks that lack a proven connection to successful kinase inhibitor programs.

MPS1 kinase inhibitor CDK4/6 inhibitor Nerviano Medical Sciences Pyrazolo-quinazoline pharmacophore

Procurement-Driven Application Scenarios for 1-(6-Bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 299938-23-1)


Scenario 1: Synthesis of Patent-Protected Pyrazolo-Quinazoline Kinase Inhibitor Libraries

Research groups executing synthetic routes disclosed in the Nerviano Medical Sciences patent family (US 8,614,220 B2; US 8,541,429 B2) require the aldehyde intermediate precisely as described in the patent experimental sections . The pyrazole-4-carbaldehyde group undergoes condensation with DMF-dialkylacetals followed by guanidine cyclization to form the pyrazolo-quinazoline core. Substituting a non-aldehyde analog (e.g., the corresponding carboxylic acid or alcohol) would necessitate re-optimization of the entire synthetic sequence, potentially invalidating comparability with patent examples. Procurement of CAS 299938-23-1 ensures fidelity to the published route and protects intellectual property positioning.

Scenario 2: Structure-Activity Relationship (SAR) Studies on Quinazoline 6-Position Halogen Effects

In SAR campaigns exploring the impact of halogen substitution on kinase selectivity and potency, the target compound serves as the 6-bromo reference point. Class-level evidence from pyrazolo-quinazoline congeners demonstrates that bromo substitution contributes to sub-nanomolar EGFR inhibitory potency (IC50 = 0.44 nM) . By procuring CAS 299938-23-1 alongside its 6-chloro, 6-fluoro, and 6-des-halo analogs, medicinal chemistry teams can systematically quantify the contribution of the bromo substituent to target binding, metabolic stability, and selectivity across kinase panels.

Scenario 3: Covalent Inhibitor Design via Aldehyde-Directed Chemoselective Ligation

The pyrazole-4-carbaldehyde group enables direct, one-step chemoselective ligation with amine- or hydrazine-containing warheads to generate imine- or hydrazone-linked covalent inhibitor candidates . This is particularly relevant for targeting kinases with active-site cysteine or lysine residues. Unlike the corresponding carboxylic acid analog (which requires amide coupling reagents and may introduce byproducts) or the alcohol analog (which requires oxidation before derivatization), the pre-installed aldehyde functionality streamlines library synthesis and reduces the number of synthetic steps by 2–3, accelerating hit-to-lead timelines.

Scenario 4: Analytical Reference Standard for Pyrazolo-Quinazoline Intermediate Quality Control

For CROs and pharmaceutical development groups scaling up pyrazolo-quinazoline inhibitor synthesis, CAS 299938-23-1 (≥95% purity) serves as a qualified reference standard for HPLC purity analysis, LC-MS identity confirmation, and impurity profiling of in-house synthesized aldehyde intermediates. Using a well-characterized, commercially sourced reference material ensures batch-to-batch consistency and supports regulatory documentation for impurity threshold justification in preclinical development.

Quote Request

Request a Quote for 1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.